molecular formula C46H54F3N3O15 B13409402 Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate

Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate

Cat. No.: B13409402
M. Wt: 945.9 g/mol
InChI Key: DZRNTCOFDRSOTD-RAYBNDBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate involves multiple steps, starting from the parent compound Silodosin. The process typically includes glucuronidation, carboxybenzylation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented at various stages to maintain the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its role as a metabolite of Silodosin.

    Medicine: Investigated for its potential therapeutic effects, especially in the treatment of benign prostatic hyperplasia.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate involves its role as a metabolite of Silodosin. It acts as an antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype. By binding to these receptors, it relaxes smooth muscle tissue in the bladder neck, prostate, and prostatic urethra, thereby alleviating symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silodosin Beta-D-Glucuronide N-Carboxybenzyl O-Methyl Tri-acetate is unique due to its specific chemical structure and its role as an intermediate in the synthesis of other pharmacologically active compounds. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C46H54F3N3O15

Molecular Weight

945.9 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[3-[7-carbamoyl-5-[(2R)-2-[phenylmethoxycarbonyl-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]oxane-2-carboxylate

InChI

InChI=1S/C46H54F3N3O15/c1-27(52(45(58)62-25-31-12-7-6-8-13-31)19-21-60-35-14-9-10-15-36(35)63-26-46(47,48)49)22-32-23-33-16-18-51(37(33)34(24-32)42(50)56)17-11-20-61-44-41(66-30(4)55)39(65-29(3)54)38(64-28(2)53)40(67-44)43(57)59-5/h6-10,12-15,23-24,27,38-41,44H,11,16-22,25-26H2,1-5H3,(H2,50,56)/t27-,38+,39+,40+,41-,44-/m1/s1

InChI Key

DZRNTCOFDRSOTD-RAYBNDBXSA-N

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)N(CCOC4=CC=CC=C4OCC(F)(F)F)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)N(CCOC4=CC=CC=C4OCC(F)(F)F)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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